Gallocyanine BS; Gallocyanine DH; Brilliant Chrome Blue P

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gallocyanin is a chemical compound classified as a phenoxazine dye. It is known for its vibrant blue color and is primarily used in histological staining to identify nucleic acids. The compound’s chemical formula is C15H12N2O5, and it is often used in combination with metals to prepare gallocyanin stains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gallocyanin is synthesized through the reaction of N,N-dimethyl-4-nitrosobenzenamine with 3,4,5-trihydroxybenzoic acid in methanol. The reaction involves the formation of a phenoxazine ring system, which is responsible for the dye’s color properties .

Industrial Production Methods: In industrial settings, gallocyanin is produced by boiling a mixture of chrome alum and gallocyanin in water for about 20 minutes. The solution is then cooled and filtered to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Gallocyanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with reactive oxygen species (ROS) and reactive halogen species (RHS), such as hypochlorous acid (HOCl) and superoxide anion radical (O2^-) .

Common Reagents and Conditions:

Oxidation: Gallocyanin reacts with HOCl and O2^- to form fluorescent products.

Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.

Substitution: Gallocyanin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products: The major products formed from these reactions include various fluorescent compounds that are useful in biological assays .

Wissenschaftliche Forschungsanwendungen

Gallocyanin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for detecting lead in alkali carbonate solutions, forming a deep violet color.

Biology: Gallocyanin is extensively used in histological staining to identify nucleic acids in cells and tissues.

Medicine: The compound is used in cytology for quantitative evaluation of DNA in cytological material.

Industry: Gallocyanin is used in the textile industry as a dye due to its vibrant color and stability.

Wirkmechanismus

Gallocyanin exerts its effects primarily through its interaction with nucleic acids. The compound binds to nucleic acid phosphate groups, particularly within a pH range of 1.5-1.75. This binding is thought to involve coordination with metal ions, such as chromium, which enhances its staining properties . Additionally, gallocyanin can act as a fluorogenic chemosensor by reacting with ROS and RHS to form fluorescent products .

Vergleich Mit ähnlichen Verbindungen

Pyronin Y: Like gallocyanin, Pyronin Y is a basic dye used for staining nucleic acids.

Celestin Blue: Another phenoxazine dye, Celestin Blue, is used for staining purposes but lacks the specificity and fluorescence properties of gallocyanin.

Gallamin Blue: Similar in structure to gallocyanin, Gallamin Blue is used in histological staining but is less commonly employed due to its lower specificity.

Uniqueness of Gallocyanin: Gallocyanin’s uniqueness lies in its ability to form stable complexes with metal ions, enhancing its staining properties and making it highly specific for nucleic acids. Its fluorescent properties also make it valuable in various biological assays .

Eigenschaften

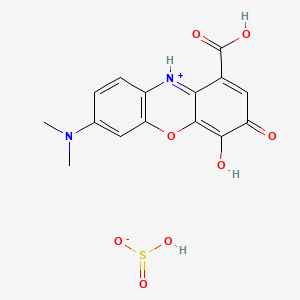

Molekularformel |

C15H14N2O8S |

|---|---|

Molekulargewicht |

382.3 g/mol |

IUPAC-Name |

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;hydrogen sulfite |

InChI |

InChI=1S/C15H12N2O5.H2O3S/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;1-4(2)3/h3-6,19H,1-2H3,(H,20,21);(H2,1,2,3) |

InChI-Schlüssel |

XRCRCVWNWCOQBW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.OS(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)

![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)

![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)

![5-Hydroxy-3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B14786138.png)

![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)

![1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate](/img/structure/B14786158.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-2-yl)propanoic acid](/img/structure/B14786170.png)